molecular formula C33H38N4O6 B1233210 Extracted from algae

Extracted from algae

Cat. No.: B1233210
M. Wt: 586.7 g/mol
InChI Key: NNMALANKTSRILL-TVAGDDIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phycocyanobilin is a bilin that consists of 8,12-bis(2-carboxyethyl)-18-ethyl-3-ethylidene-2,7,13,17-tetramethyl-2,3-dihydrobilin bearing two oxo substituents at positions 1 and 19. It has a role as a phytochrome chromophore.

Scientific Research Applications

Anticancer Properties

Algae-derived compounds exhibit significant anticancer activities, including anti-proliferative, apoptotic, anti-angiogenic, and cytotoxic efficacy. Extracts from various types of algae, such as Chlorophyceae, Pheophyceae, and Rhodophyceae, have been studied for their ability to inhibit cancer cell growth in vitro and in vivo conditions. These studies underscore the potential of algae as a valuable source of anticancer agents, highlighting their role in functional foods and medicinal herbs used for treating cancer (Mridha & Paul, 2017).

Bioenergy and Biofuels

Research trends in the use of microalgae grown in photobioreactors indicate a strong focus on bioenergy and biofuels production. Algae-based biofuels, such as biodiesel from Chlorella microalgae and industrial-scale production of astaxanthin using Haematococcus microalgae, represent key areas of scientific interest. These studies highlight the economic viability and environmental sustainability of using microalgae for bioenergy and pigment production (Borowiak & Krzywonos, 2022).

Bone Health

The effects of marine algae on osteoporosis have been explored, with findings indicating that algae improve bone metabolism due to their rich source of essential minerals such as calcium and magnesium. Extracted compounds from algae are biocompatible and offer a safer alternative to synthetic medications for osteoporosis treatment (Nekooei, Zahiri, & Shafiee, 2019).

Food Industry Applications

In the food industry, algae-derived pigments such as phycocyanin, phycoerythrin, and astaxanthin are used as natural colorants. These pigments offer health benefits and are preferred for their ease of extraction and stability under various conditions, making them suitable for commercial food applications (Goyudianto et al., 2021).

Anti-Inflammatory and Respiratory Health

Algae-derived compounds exhibit potential as anti-inflammatory agents against respiratory disorders induced by atmospheric particulate matter. Studies on brown algae (e.g., Ecklonia cava, Ishige okamurae) have shown that phytosterol, polysaccharides, and polyphenols can inhibit inflammation, offering a natural treatment alternative for respiratory diseases (Tan et al., 2021).

Properties

Molecular Formula

C33H38N4O6

Molecular Weight

586.7 g/mol

IUPAC Name

3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3Z)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid

InChI

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7-,24-13-,27-14-,28-15-

InChI Key

NNMALANKTSRILL-TVAGDDIRSA-N

Isomeric SMILES

CCC1=C(C(=NC1=O)/C=C\2/C(=C(/C(=C/C3=C(C(=C(N3)/C=C\4/C(=C\C)/C(C(=O)N4)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C

SMILES

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C

Canonical SMILES

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C

Synonyms

21H-biline-8,12-dipropanoic acid, 18-ethyl-3-ethylidene-1,2,3,19,22,24-hexahydro-2,7,13,17-tetramethyl-1,19-dioxo-, (2R,3E)-
3(E)-phycocyanobilin
3Z-phycocyanobilin
biline-8,12-dipropionic acid, 18-ethyl-3-ethylidene-1,2,3,19,22,24-hexahydro-2,7,13,17-tetramethyl-1,19-dioxo-
phycocyanobilin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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